molecular formula C9H9Cl2NO2 B111963 3-Amino-3-(2,4-dichlorophenyl)propanoic acid CAS No. 152606-17-2

3-Amino-3-(2,4-dichlorophenyl)propanoic acid

Cat. No. B111963
CAS RN: 152606-17-2
M. Wt: 234.08 g/mol
InChI Key: QGHQDRDWQIHGKZ-UHFFFAOYSA-N
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Description

3-Amino-3-(2,4-dichlorophenyl)propanoic acid is a chemical compound with the empirical formula C9H9Cl2NO2 . It has a molecular weight of 234.08 g/mol . The compound is solid in form .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C9H9Cl2NO2/c10-5-1-2-6 (7 (11)3-5)8 (12)4-9 (13)14/h1-3,8H,4,12H2, (H,13,14) . The Canonical SMILES string is C1=CC (=C (C=C1Cl)Cl)C (CC (=O)O)N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.08 g/mol . It has a XLogP3-AA value of -0.7 , indicating its partition coefficient between octanol and water. It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 233.0010339 g/mol . The topological polar surface area of the compound is 63.3 Ų .

Scientific Research Applications

Drug Synthesis and Structural Modification

3-Amino-3-(2,4-dichlorophenyl)propanoic acid: is a valuable building block in medicinal chemistry. It can be used to synthesize a variety of drug candidates. The presence of both amino and carboxylic acid functional groups allows for the creation of amide or ester derivatives, which are common in drug molecules. This compound could be used to modify the structure of natural products, potentially improving their pharmacological profile .

Solubility Enhancement

The introduction of amino acids into pharmaceutical compounds can enhance their solubility, which is a critical factor in drug development. The amino group in 3-Amino-3-(2,4-dichlorophenyl)propanoic acid could be utilized to form salts with improved water solubility, aiding in the creation of more effective and easily administered medications .

Chemical Research

In chemical research, this compound can be employed as a precursor for the synthesis of complex molecules. Its reactivity allows for various transformations, making it a versatile reagent for constructing diverse chemical libraries for screening purposes .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The hazard statements for the compound are H302 - H319 . The precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

3-amino-3-(2,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHQDRDWQIHGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344867
Record name 3-amino-3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(2,4-dichlorophenyl)propanoic acid

CAS RN

152606-17-2
Record name 3-amino-3-(2,4-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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